tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a cyclopropyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-4-methylthiophene-2-carboxylate
- tert-Butyl 3-amino-4-ethylthiophene-2-carboxylate
- tert-Butyl 3-amino-4-phenylthiophene-2-carboxylate
Uniqueness
tert-Butyl 3-amino-4-cyclopropylthiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for the development of pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-cyclopropylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-9(13)8(6-16-10)7-4-5-7/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
DXQQKHSKUBCVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CS1)C2CC2)N |
Origin of Product |
United States |
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